[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate
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Overview
Description
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate: is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the isoxazole derivative with 2-(4-fluorophenoxy)acetic acid to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can target the difluorophenyl and fluorophenoxy groups, potentially leading to the formation of partially or fully reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorinated aromatic rings, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce partially or fully reduced fluorophenyl compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies and as a probe for investigating enzyme mechanisms.
Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
4,4’-Difluorobenzophenone: This compound is used as a precursor in the synthesis of high-performance polymers such as polyetheretherketone (PEEK).
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This fluorinated pyrazole derivative has applications in medicinal chemistry, particularly as an anti-cancer agent.
Uniqueness: The uniqueness of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its isoxazole ring and fluorinated aromatic groups make it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO4/c19-11-1-4-14(5-2-11)24-10-18(23)25-9-13-8-17(26-22-13)15-6-3-12(20)7-16(15)21/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFKGXIHCYDHLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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